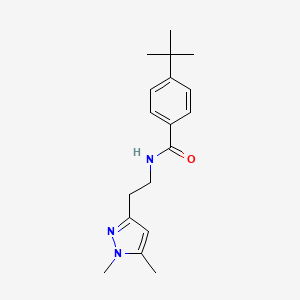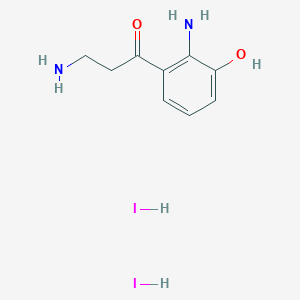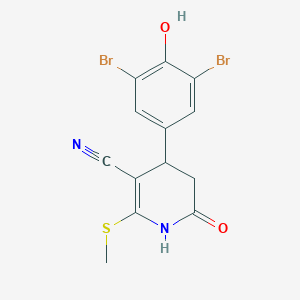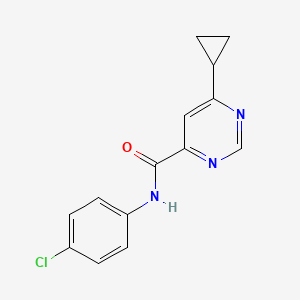
6-(Furan-3-yl)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-(Furan-3-yl)nicotinonitrile” is an organic compound that consists of a pyridine ring with a nitrile group attached to the 3-position . It is a colorless solid and is produced by ammoxidation of 3-methylpyridine .
Synthesis Analysis
The synthesis of new series of nicotinonitrile and furo[2,3-2b]pyridine heterocycles bearing thiophene substituent has been described in the literature . The nicotinonitrile derivatives were prepared from the corresponding 3-cyano-(2H)-pyridones in excellent yields .Molecular Structure Analysis
The newly synthesized compounds were characterized by extensive NMR analysis data, including 1D-NMR experiments (1H and 13C) and 2D-NMR experiments (COSY, HMBC, HSQC), as well as HRESIMS data .Chemical Reactions Analysis
The ring cyclization of the nicotinonitrile derivatives in the presence of sodium methoxide provided the furo[2,3-b]pyridines in moderate to good yields .Mécanisme D'action
Target of Action
It’s known that furan derivatives have shown different pharmaceutical activities such as anticancer , HIV protease inhibitor , antiviral , and inhibitors of α-glucosidase . Therefore, it’s plausible that 6-(Furan-3-yl)nicotinonitrile may interact with similar targets.
Mode of Action
It’s known that furan derivatives can interact with various biological targets and induce changes in their function
Biochemical Pathways
It’s known that furan derivatives can affect various biochemical pathways, leading to a range of downstream effects
Result of Action
It’s known that furan derivatives can have various effects at the molecular and cellular level, including anticancer, antiviral, and enzyme inhibitory effects
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been used as a corrosion inhibitor for carbon steel in acidic solution, indicating that it is stable and effective in such environments
Orientations Futures
The future directions for “6-(Furan-3-yl)nicotinonitrile” could potentially involve further exploration of its biological effects, given that related compounds have shown a variety of such effects . Additionally, the concept of molecular hybridization, which involves combining two or more pharmacophore scaffolds in one molecule, could be an interesting avenue for future research .
Analyse Biochimique
Biochemical Properties
6-(Furan-3-yl)nicotinonitrile has been found to exhibit remarkable hypoglycemic activity . This suggests that it interacts with enzymes, proteins, and other biomolecules involved in glucose metabolism.
Cellular Effects
In cellular studies, this compound has shown significant effects on various types of cells. For instance, it has been found to exhibit potent cytotoxic activities against different tumor cell lines . It also influences cell function by disrupting key cellular signaling pathways .
Molecular Mechanism
It is suggested that it exerts its effects at the molecular level through binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been found to have remarkable hypoglycemic activity, suggesting that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been found to exhibit hypoglycemic activity in rats .
Metabolic Pathways
It is known to exhibit hypoglycemic activity, suggesting that it interacts with enzymes or cofactors involved in glucose metabolism .
Transport and Distribution
Given its biochemical properties and cellular effects, it is likely that it interacts with certain transporters or binding proteins .
Subcellular Localization
Given its biochemical properties and cellular effects, it is likely that it is directed to specific compartments or organelles within the cell .
Propriétés
IUPAC Name |
6-(furan-3-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-5-8-1-2-10(12-6-8)9-3-4-13-7-9/h1-4,6-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXYZFZJXWWPGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(9H-Fluoren-9-ylmethoxycarbonyl)-2-methyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-5-carboxylic acid](/img/structure/B2899722.png)

![N-(3-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2899725.png)
![1-{[6-(4-Fluorophenyl)pyridin-3-yl]carbonyl}-4-methyl-2-phenylpiperazine](/img/structure/B2899726.png)

![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2899729.png)

![6-(2-Methoxyethyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2899732.png)
![N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2899733.png)

![(4-methoxyphenyl)(1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methanone](/img/structure/B2899735.png)
